3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cytotoxicity Thiazolidin-4-one Thiourea precursor

This 1,3‑thiazolidin‑4‑one carries the 3‑(trifluoromethyl)phenyl group at C‑2 – a regioisomeric arrangement that critically differentiates it from the more common N‑3‑aryl series. The N‑3 benzyl anchor provides essential hydrophobic bulk for the HIV‑1 NNRTI binding pocket, while the trifluoromethyl group boosts metabolic stability. Deploy it directly in whole‑cell anti‑TB screens or use the benzyl handle for focused C‑5 derivatisation libraries. Invest in this precision scaffold to drive structure‑activity studies where generic substitution is not scientifically valid.

Molecular Formula C17H14F3NOS
Molecular Weight 337.36
CAS No. 866042-13-9
Cat. No. B2678619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
CAS866042-13-9
Molecular FormulaC17H14F3NOS
Molecular Weight337.36
Structural Identifiers
SMILESC1C(=O)N(C(S1)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3
InChIInChI=1S/C17H14F3NOS/c18-17(19,20)14-8-4-7-13(9-14)16-21(15(22)11-23-16)10-12-5-2-1-3-6-12/h1-9,16H,10-11H2
InChIKeyFYXFAIPUVOQFAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one (CAS 866042-13-9): Structural and Pharmacological Profile for Research Procurement


3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one (CAS 866042-13-9) is a synthetic small molecule belonging to the 1,3-thiazolidin-4-one class, a privileged scaffold in medicinal chemistry associated with diverse bioactivities including cytotoxic, anti-HIV, antitubercular, and anti-inflammatory effects [1]. This compound features a distinctive 3-benzyl substitution on the thiazolidinone nitrogen and a 3-(trifluoromethyl)phenyl moiety at the C-2 position, a regioisomeric arrangement relative to the more commonly explored 3-aryl-2-substituted thiazolidin-4-ones [2]. The presence of the electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates lipophilicity, while the benzyl group introduces conformational flexibility that can influence target binding [3].

Why 3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one Cannot Be Replaced by Common Thiazolidin-4-one Analogs


Generic substitution among thiazolidin-4-one derivatives is not scientifically valid due to the extreme sensitivity of biological activity to the specific regioisomeric arrangement and substitution pattern. In the well-characterized anti-HIV series, 2,3-diaryl-1,3-thiazolidin-4-ones with the aryl group at N-3 and a substituted phenyl at C-2 show potent reverse transcriptase inhibition, but swapping the aryl groups between positions 2 and 3 can abolish activity entirely [1]. The target compound places the 3-(trifluoromethyl)phenyl group at C-2 rather than N-3, a regioisomeric distinction that fundamentally alters electronic distribution, steric occupancy, and hydrogen-bonding potential within the binding pocket [2]. Furthermore, the N-3 benzyl group, unlike smaller alkyl or unsubstituted aryl N-3 substituents, introduces a flexible hydrophobic anchor that can engage in π-π stacking or occupy sub-pockets inaccessible to more rigid analogs [3].

Quantitative Differentiation Evidence for 3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one (CAS 866042-13-9)


Cytotoxicity Reduction via Thiazolidinone Cyclisation Compared to Open-Chain Thiourea Precursors

In a systematic study of 3-(trifluoromethyl)phenyl-containing thiazolidin-4-ones, cyclisation of the corresponding thiourea precursors into the thiazolidin-4-one ring reduced cytotoxicity against MT-4 cells by 2- to 15-fold across the series. This represents a quantifiable safety margin gain achieved through ring closure, a structural feature shared by the target compound [1]. While the comparator study examined the N-3 aryl series, the target compound's C-2 trifluoromethylphenyl arrangement places the electron-withdrawing group in a position predicted to further enhance ring stability and reduce hydrolytic degradation relative to the N-3 substituted analogs [2].

Cytotoxicity Thiazolidin-4-one Thiourea precursor

X-Ray Crystallographic Confirmation of Thiazolidin-4-one Scaffold Geometry with 3-(Trifluoromethyl)phenyl Substitution

The synthesis and structural identity of 1,3-thiazolidin-4-one derivatives bearing the 3-(trifluoromethyl)phenyl scaffold were unambiguously confirmed by X-ray crystallographic analysis of representative compounds 6b and 8b [1]. This structural validation provides a rigorous benchmark for confirming the regioisomeric purity of the target compound, which bears the trifluoromethylphenyl group at C-2 rather than N-3. For procurement purposes, X-ray structure availability enables definitive differentiation from mis-synthesized regioisomers—a documented risk in thiazolidinone chemistry where cyclisation can yield N-3 vs. C-2 substitution variants depending on reaction conditions [2].

X-ray crystallography Structural confirmation Thiazolidin-4-one

Anti-HIV-1 Activity Advantage of 2,3-Diaryl-1,3-Thiazolidin-4-one Scaffold Over Tetrazole Counterparts

In a head-to-head evaluation, 1,3-thiazolidin-4-one derivatives (series 1b–11b) demonstrated superior anti-HIV-1 activity compared to their 1H-tetrazol-5-amine counterparts (series 1a–11a) when both were derived from identical 3-(trifluoromethyl)phenylthiourea precursors [1]. The thiazolidin-4-one scaffold is a known pharmacophore for HIV-1 non-nucleoside reverse transcriptase inhibition, with SAR studies indicating that the combination of a lipophilic N-3 substituent and a halogenated C-2 aryl group is critical for potency [2]. The target compound's N-3 benzyl group provides greater lipophilic bulk than the methyl or unsubstituted phenyl N-3 groups typically found in less active analogs, positioning it favorably for engagement with the hydrophobic pocket of HIV-1 RT [2].

Anti-HIV Thiazolidin-4-one Tetrazole scaffold comparison

Regioisomeric Positioning of the Trifluoromethyl Group Alters Predicted Metabolic Stability Compared to N-3 Substituted Analogs

The target compound places the 3-(trifluoromethyl)phenyl group at the C-2 position of the thiazolidin-4-one ring, in contrast to the more commonly reported series where this group occupies the N-3 position [1]. SAR analyses of thiazolidin-4-ones as HIV-1 RT inhibitors have established that substitution at C-2 with electron-withdrawing groups enhances metabolic stability by reducing oxidative metabolism at the adjacent thioether sulfur, whereas N-3 aryl groups are more susceptible to N-dealkylation pathways [2]. Additionally, the C-2 trifluoromethylphenyl group is conjugated to the thiazolidinone carbonyl, creating an extended π-system that can resist hydrolytic ring opening more effectively than N-3 substituted analogs where the aryl group is insulated from the carbonyl [3].

Metabolic stability Trifluoromethyl Regioisomer comparison

Synthetic Accessibility of the 3-Benzyl-2-aryl Substitution Pattern Enables Rapid Analoging Compared to 3-Aryl-2-alkyl Series

The synthetic route to 3-benzyl-2-aryl-1,3-thiazolidin-4-ones involves a one-pot, two-step condensation of benzylamine with an aryl aldehyde and mercaptoacetic acid, typically proceeding in 62–85% yield under mild conditions [1]. This compares favorably to the synthesis of 3-aryl-2-alkyl thiazolidin-4-ones, which often requires harsher conditions (e.g., ZnCl₂ catalysis in refluxing 1,4-dioxane) and yields that can fall below 50% due to competing side reactions at the N-arylation step [2]. The target compound's substitution pattern thus offers a practical advantage for laboratories requiring rapid generation of analog libraries for SAR exploration.

Synthetic accessibility Thiazolidin-4-one Analog library generation

Broad-Spectrum Biological Potential of the Thiazolidin-4-one Scaffold with Lipophilic N-3 Substitution Versus Narrower-Profile Rhodanine Analogs

The 1,3-thiazolidin-4-one core with a lipophilic N-3 substituent has demonstrated activity across multiple therapeutic areas—including anticancer, antitubercular, anti-HIV, and anti-inflammatory—whereas the structurally similar rhodanine (2-thioxo-thiazolidin-4-one) scaffold is often flagged as a pan-assay interference compound (PAINS) and is progressively deprioritized in screening libraries [1]. The target compound's N-3 benzyl group enhances lipophilicity (clogP predicted >3.5) while the C-4 carbonyl preserves hydrogen bond acceptor capacity, a combination associated with improved cell permeability relative to the more polar rhodanine analogs [2]. Recent antitubercular SAR reviews highlight that halogenated phenyl substituents, particularly trifluoromethyl, at the 2-position of thiazolidin-4-ones confer MIC values comparable to first-line TB drugs, a finding not replicated with rhodanine-based scaffolds [1].

Biological spectrum Thiazolidin-4-one Rhodanine comparison

Recommended Application Scenarios for 3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one in Research and Discovery


HIV-1 Reverse Transcriptase Inhibitor Screening and Lead Optimization

Based on the demonstrated anti-HIV-1 activity advantage of the 1,3-thiazolidin-4-one scaffold over tetrazole counterparts and the known SAR preference for lipophilic N-3 substituents, this compound is an ideal candidate for HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) screening cascades. The N-3 benzyl group provides the hydrophobic bulk that SAR studies have shown to be critical for engaging the NNRTI binding pocket [1]. Laboratories can use this compound as a starting point for C-5 functionalization to generate focused libraries targeting drug-resistant HIV-1 strains [2].

Cytotoxicity-Weighted Compound Library Assembly for Oncology Hit Identification

The thiazolidin-4-one scaffold's documented 2- to 15-fold lower cytotoxicity relative to open-chain thiourea precursors makes it a strategic choice for building screening libraries where a favorable therapeutic window is prioritized from the outset [1]. This compound can serve as a core scaffold for parallel synthesis of analogs with varied C-5 benzylidene substituents, a position known to modulate potency and selectivity across cancer cell lines while maintaining the favorable cytotoxicity profile [2].

Metabolic Stability Profiling of C-2 vs. N-3 Trifluoromethylphenyl Regioisomers

The unique C-2 placement of the 3-(trifluoromethyl)phenyl group in this compound enables head-to-head metabolic stability comparisons with the more common N-3 substituted series. Research groups investigating the impact of regioisomerism on oxidative metabolism and hydrolytic stability can use this compound alongside N-3 analogs (e.g., compounds from the Bielenica et al. 2017 series) to generate paired datasets that inform lead series direction [1]. Such comparative studies are essential for building predictive models of regioisomer-dependent ADME properties [2].

Antitubercular Drug Discovery Leveraging Halogenated Thiazolidin-4-one Pharmacophore

Recent reviews highlight that trifluoromethyl-substituted thiazolidin-4-ones exhibit MIC values against Mycobacterium tuberculosis comparable or superior to first-line agents such as isoniazid [1]. The target compound's innate structural features—a trifluoromethylphenyl group at C-2 and a benzyl group at N-3—align with the pharmacophoric requirements for InhA and MmpL3 inhibition. It can be deployed directly in whole-cell Mtb growth inhibition assays, with the benzyl group providing a synthetic handle for further optimization via reductive amination or cross-coupling reactions [1].

Quote Request

Request a Quote for 3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.